4-(1H-tetrazol-1-ylmethyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method includes the use of 4-(chloromethyl)benzoic acid, which reacts with sodium azide under specific conditions to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds.
Scientific Research Applications
4-(1H-tetrazol-1-ylmethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biochemical pathways. This interaction can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-imidazol-1-ylmethyl)benzoic acid: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness
4-(1H-tetrazol-1-ylmethyl)benzoic acid is unique due to its tetrazole ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds. The tetrazole ring’s ability to participate in various chemical reactions and its potential for biological interactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(tetrazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQAEKQHNYLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362887 |
Source
|
Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-58-6 |
Source
|
Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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